Isoamyl alcohol

Description

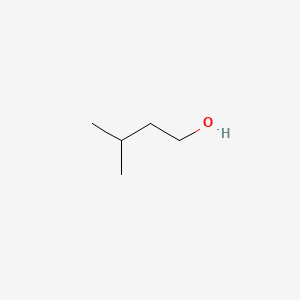

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTQWCKDNZKARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O, Array | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6423-06-9 (magnesium salt), 123-51-3 (Parent) | |

| Record name | Isoamyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bis(3-methylbutan-1-olate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3025469 | |

| Record name | Isopentyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isoamyl alcohol is a colorless liquid with a mild, choking alcohol odor. Less dense than water, soluble in water. Hence floats on water. Produces an irritating vapor. (USCG, 1999), Colorless liquid with a disagreeable odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow liquid, Colorless liquid with a disagreeable odor. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isoamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

270 °F at 760 mmHg (USCG, 1999), 132.5 °C, 131.00 to 133.00 °C. @ 760.00 mm Hg, 132 °C, 270 °F | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

114 °F (USCG, 1999), 43 °C, 109 °F (43 °C) (Closed cup), 42 °C c.c., 114 °F | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

2 % at 57 °F (NIOSH, 2023), MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS, VERY SOL IN ACETONE, Water solubility = 2.67X10+4 mg/l @ 25 °C, 26.7 mg/mL at 25 °C, Solubility in water, g/100ml: 2.5 (moderate), Soluble in ethanol, water and most organic solvents | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isoamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.81 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.813 @ 15 °C/4 °C, Relative density (water = 1): 0.8, 0.807 - 0.813, 0.81 at 68 °F | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isoamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.04 (AIR=1), Relative vapor density (air = 1): 3.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

28 mmHg (NIOSH, 2023), 2.37 [mmHg], 2.37 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.4, 28 mmHg | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

OILY, CLEAR LIQ, Colorless liquid. | |

CAS No. |

123-51-3, 6423-06-9 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bis(3-methylbutan-1-olate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoamyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoamyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopentyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEM9NIT1J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-179 °F (NIOSH, 2023), -117.2 °C, -117 °C, -179 °F | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Biochemical Pathways and Biosynthesis of Isoamyl Alcohol

Elucidation of Major Biosynthetic Routes to Isoamyl Alcohol

The production of this compound in microbial systems is predominantly achieved through well-characterized metabolic pathways. These routes involve either the degradation of a specific amino acid precursor or the synthesis from central metabolic intermediates.

The Ehrlich pathway is the principal catabolic route for the formation of fusel alcohols, including this compound, from amino acids. nih.gov This pathway allows yeast and other microbes to utilize amino acids as a nitrogen source, particularly when preferred sources like ammonia are scarce. The process involves a sequence of transamination, decarboxylation, and reduction reactions. nih.gov

The direct precursor for this compound in the Ehrlich pathway is the branched-chain amino acid L-leucine. mdpi.comresearchgate.net In microbial cells, L-leucine is taken up from the environment and serves as the starting substrate for the pathway. nih.gov The initial step is a transamination reaction where the amino group of L-leucine is transferred to an α-keto acid, typically α-ketoglutarate. This reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs), encoded by genes such as BAT1 and BAT2 in Saccharomyces cerevisiae. researchgate.netnih.gov The removal of the amino group from L-leucine converts it into its corresponding α-keto acid, α-ketoisocaproate (α-KIC). wikipedia.org

Following its formation, α-ketoisocaproate undergoes decarboxylation, a key step in the Ehrlich pathway, to form 3-methylbutanal (isovaleraldehyde). google.com This reaction is catalyzed by α-keto acid decarboxylases, such as the enzyme encoded by the ARO10 gene in yeast. researchgate.net In the final step, the aldehyde 3-methylbutanal is reduced to this compound. This reduction is carried out by alcohol dehydrogenases (ADHs), which utilize NADH as a cofactor. nih.govnih.gov Several ADH isozymes can perform this conversion in yeast. researchgate.net

< div class="table-interactive-container">

| Step | Substrate | Product | Key Enzyme(s) | Gene(s) (S. cerevisiae) |

| 1. Transamination | L-Leucine | α-Ketoisocaproate | Branched-Chain Amino Acid Aminotransferase | BAT1, BAT2 |

| 2. Decarboxylation | α-Ketoisocaproate | 3-Methylbutanal | α-Keto Acid Decarboxylase | ARO10, PDC family |

| 3. Reduction | 3-Methylbutanal | This compound | Alcohol Dehydrogenase | ADH family |

Table 1: Key enzymatic steps and corresponding genes in the Ehrlich pathway for the conversion of L-leucine to this compound in Saccharomyces cerevisiae.

This compound can also be produced de novo, meaning it is synthesized from central carbon sources like glucose rather than from the direct catabolism of external L-leucine. mdpi.comgoogle.com This process leverages the organism's own L-leucine biosynthetic pathway. nih.govnih.gov The pathway begins with pyruvate, a product of glycolysis. A series of enzymatic reactions converts pyruvate into α-ketoisovalerate, a common intermediate for both valine and leucine (B10760876) biosynthesis. researchgate.net This intermediate is then channeled into the leucine synthesis pathway, eventually forming α-ketoisocaproate. From this point, the pathway merges with the final two steps of the Ehrlich pathway: α-ketoisocaproate is decarboxylated to 3-methylbutanal, which is then reduced to this compound. researchgate.net Metabolic engineering strategies often focus on enhancing this de novo pathway to overproduce this compound from renewable feedstocks. nih.govnih.gov

Beyond the canonical Ehrlich and de novo pathways, alternative and engineered metabolic routes for this compound production have been explored. One such artificial pathway starts from acetyl-CoA, a central metabolite. google.com In this route, acetyl-CoA is converted through a series of reactions to 3-methylbutyryl-CoA (isovaleryl-CoA). This intermediate can then be converted to this compound via two different enzymatic routes:

A two-step process involving the reduction of 3-methylbutyryl-CoA to 3-methylbutyraldehyde, followed by a second reduction to this compound. google.com

A single-step direct conversion of 3-methylbutyryl-CoA to this compound, catalyzed by an alcohol-forming fatty acyl-CoA reductase. google.com

These alternative pathways are of significant interest in metabolic engineering for the production of biofuels and specialty chemicals, as they can bypass native regulatory mechanisms and potentially offer higher yields. google.com

< div class="table-interactive-container">

| Pathway | Starting Substrate(s) | Key Intermediate(s) | Final Product |

| Ehrlich Pathway | L-Leucine | α-Ketoisocaproate, 3-Methylbutanal | This compound |

| De Novo Biosynthesis | Glucose, Pyruvate | α-Ketoisovalerate, α-Ketoisocaproate | This compound |

| Alternative Route | Acetyl-CoA | 3-Methylbutyryl-CoA, 3-Methylbutyraldehyde | This compound |

Table 2: A comparative overview of the major biosynthetic routes leading to this compound, highlighting their distinct starting substrates and key intermediates.

The Ehrlich Pathway in Microbial Systems

Genetic Regulation and Enzymatic Control of this compound Biosynthesis

The production of this compound is tightly regulated at both the genetic and enzymatic levels to balance amino acid metabolism with other cellular needs. The expression of genes involved in the Ehrlich pathway and leucine biosynthesis is controlled by nutrient availability. For instance, the expression of the aminotransferase gene BAT2 and the decarboxylase gene ARO10 is influenced by the nitrogen source present in the medium. researchgate.net

Overexpression of key genes is a common strategy to enhance production. For example, overexpressing the BAT2 gene has been shown to result in a 1.3-fold increase in the production of this compound. researchgate.net Conversely, deleting genes like BAT2 can significantly reduce the concentration of this compound. nih.gov

< div class="table-interactive-container">

| Gene (S. cerevisiae) | Enzyme/Protein | Function in Pathway | Effect of Overexpression/Modification |

| BAT1 / BAT2 | Branched-Chain Amino Acid Aminotransferase | Transamination of L-Leucine | Overexpression of BAT2 increases this compound production. researchgate.net Deletion reduces production. nih.gov |

| ARO10 | Aromatic α-Keto Acid Decarboxylase | Decarboxylation of α-Ketoisocaproate | Key enzyme in the decarboxylation step. |

| ATF1 | Alcohol Acetyltransferase | Converts this compound to isoamyl acetate (B1210297) | Deletion can increase this compound accumulation by preventing ester formation. |

| Rsp5 | Ubiquitin Ligase | Regulates amino acid transporters | Mutants show enhanced leucine uptake, leading to higher this compound production. researchgate.net |

Table 3: Selected genes involved in the biosynthesis and regulation of this compound in Saccharomyces cerevisiae and the impact of their modification on production levels.

Key Enzymes and Their Catalytic Roles

The conversion of L-leucine to this compound is a multi-step process, each catalyzed by a specific enzyme. The primary enzymes involved are branched-chain amino acid aminotransferases, α-keto acid decarboxylases, and alcohol dehydrogenases.

Branched-Chain Amino Acid Aminotransferases (BCATs): The initial step in the Ehrlich pathway for this compound production is the transamination of L-leucine. This reversible reaction is catalyzed by branched-chain amino acid aminotransferases. In Saccharomyces cerevisiae, there are two main BCAT isoenzymes, Bat1 and Bat2, which are encoded by the BAT1 and BAT2 genes, respectively. These enzymes transfer the amino group from leucine to an α-keto acid acceptor, typically α-ketoglutarate, resulting in the formation of α-ketoisocaproate and glutamate. While both enzymes can catalyze this reaction, they are localized in different cellular compartments; Bat1 is mitochondrial, and Bat2 is cytosolic. The activity of these enzymes is a critical determinant in the production of branched-chain higher alcohols.

α-Keto Acid Decarboxylases (KDCs): The α-ketoisocaproate formed in the transamination step is then decarboxylated to produce 3-methylbutanal (isovaleraldehyde). This reaction is catalyzed by α-keto acid decarboxylases. In yeast, several decarboxylases can perform this function, demonstrating broad substrate specificity. The primary enzyme responsible for the decarboxylation of branched-chain α-keto acids is encoded by the ARO10 gene. Other pyruvate decarboxylase isoenzymes, encoded by PDC1, PDC5, and PDC6, can also contribute to this step. The enzyme encoded by THI3 has also been implicated in the catabolism of branched-chain amino acids. Aro10p, in particular, has been shown to have a broad substrate specificity, acting on various α-keto acids derived from amino acid catabolism.

Alcohol Dehydrogenases (ADHs): The final step in the biosynthesis of this compound is the reduction of 3-methylbutanal to this compound. This reaction is catalyzed by alcohol dehydrogenases, which are a large family of enzymes responsible for the reversible oxidation of alcohols to aldehydes. In Saccharomyces cerevisiae, several ADH isoenzymes have been identified, including those encoded by the ADH1, ADH2, ADH3, ADH4, and ADH5 genes. These enzymes utilize NADH as a cofactor to reduce the aldehyde to the corresponding alcohol. The specific ADH isoenzyme involved can vary depending on the organism and the specific growth conditions.

Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Gene (in S. cerevisiae) | Catalytic Role |

|---|---|---|---|

| Branched-Chain Amino Acid Aminotransferase | BCAT | BAT1, BAT2 | Catalyzes the transamination of L-leucine to α-ketoisocaproate. |

| α-Keto Acid Decarboxylase | KDC | ARO10, PDC1, PDC5, PDC6, THI3 | Catalyzes the decarboxylation of α-ketoisocaproate to 3-methylbutanal. |

| Alcohol Dehydrogenase | ADH | ADH1, ADH2, ADH3, ADH4, ADH5 | Catalyzes the reduction of 3-methylbutanal to this compound. |

Gene Expression and Transcriptional Regulation in Production Pathways

The production of this compound is tightly regulated at the genetic level, with the expression of the biosynthetic genes being influenced by various transcription factors and environmental conditions.

The expression of genes involved in the Ehrlich pathway is subject to complex regulatory networks. In Saccharomyces cerevisiae, the transcription of ARO9 (encoding an aromatic aminotransferase) and ARO10 (encoding a key α-keto acid decarboxylase) is induced by the presence of aromatic amino acids. This induction is mediated by the transcriptional activator Aro80. Furthermore, GATA factors have been implicated in the transcriptional regulation of the Ehrlich pathway.

Nitrogen availability and the type of nitrogen source play a crucial role in regulating the expression of genes involved in this compound production. The transcription of L-leucine biosynthetic (LEU) genes and the BAT genes is co-regulated by the nitrogen source. For instance, the presence of preferred nitrogen sources like ammonia can repress the expression of genes required for the utilization of less-preferred sources like amino acids, a phenomenon known as nitrogen catabolite repression (NCR). The transaminase step in the Ehrlich pathway has been identified as a key target of NCR.

The transcription factors Cat8 and Mig1 have also been shown to influence the biosynthesis of fusel alcohols. Overexpression of CAT8 or deletion of MIG1 can lead to an increase in the transcription of ARO9 and ARO10, resulting in enhanced production of 2-phenylethanol, another fusel alcohol produced via the Ehrlich pathway. This suggests a broader regulatory role for these carbon metabolism-related transcription factors in amino acid catabolism.

The expression of the genes encoding the various enzymes can also be influenced by the presence of this compound itself. Studies have shown that exposure to this compound can lead to significant changes in the transcriptome of S. cerevisiae, affecting genes related to the cell wall, cell membrane, and energy metabolism.

Feedback Inhibition and Metabolic Flux Control

The biosynthesis of this compound is also controlled by feedback inhibition and the regulation of metabolic flux through competing pathways. The enzymes in the leucine biosynthetic pathway are subject to feedback inhibition by the end product, L-leucine. For example, the activity of α-isopropylmalate synthase, a key enzyme in leucine biosynthesis encoded by LEU4 and LEU9, is inhibited by leucine.

There is a direct competition for the intermediate α-ketoisovalerate, which can either be channeled into the leucine biosynthetic pathway to produce this compound or be used for the synthesis of valine. This represents a critical branch point in metabolism, and the distribution of metabolic flux between these pathways influences the final yield of this compound.

The transamination step catalyzed by BCATs is a bidirectional reaction. This means that the enzymes can function in both the catabolic Ehrlich pathway to produce fusel alcohols and the anabolic pathway for the synthesis of branched-chain amino acids. The direction of the reaction and the resulting metabolic flux are influenced by the relative concentrations of the substrates and products. Decreasing the catalytic activity of BCATs has been shown to enhance the production of branched-chain higher alcohols by reducing the competing biosynthesis of branched-chain amino acids.

Furthermore, the availability of precursors from central carbon metabolism, such as α-keto acids derived from glucose metabolism, can influence the production of higher alcohols through the Harris pathway, which is an alternative anabolic route. The interplay between the Ehrlich pathway (catabolic) and the Harris pathway (anabolic) is a key aspect of metabolic flux control in fusel alcohol production.

Comparative Biochemical Analysis across Diverse Organisms

While the Ehrlich pathway in Saccharomyces cerevisiae is the most well-studied route for this compound production, similar pathways exist in a variety of other microorganisms, with some notable differences.

Different yeast species exhibit varying capabilities for synthesizing this compound. For instance, a study comparing five yeast strains isolated from fermented grains found that Naumovozyma castellii had the highest capability for synthesizing this compound, followed by Saccharomyces cerevisiae, Pichia fermentans, Pichia kudriavzevii, and Naumovozyma dairenensis. The study also revealed that the preferred metabolic pathway (Ehrlich vs. Harris) for this compound synthesis can vary between different yeast species and even between different growth phases of the same species.

In the yeast Yarrowia lipolytica, the Ehrlich pathway is also present, and genetic engineering of this pathway has been shown to modulate the production of higher alcohols. Overexpression of genes from S. cerevisiae, such as ScARO10, in Y. lipolytica has been shown to be a key limiting step, and its overexpression can significantly increase this compound production.

The Ehrlich pathway is not limited to yeasts. Certain lactic acid bacteria, such as Lactococcus lactis, also possess the enzymatic machinery to produce branched-chain alcohols and acids from amino acids. In these bacteria, a broad-substrate α-keto acid decarboxylase, encoded by the kcdA gene, is analogous to the yeast Aro10p and exhibits high activity towards branched-chain α-keto acids. Bacteria from the genus Psychrobacter have also been shown to possess 2-keto acid decarboxylases with activity towards branched-chain 2-keto acids, indicating the presence of the Ehrlich pathway in these organisms.

The specific enzymes and their regulatory mechanisms can differ between organisms. For example, while S. cerevisiae has multiple pyruvate decarboxylase isoenzymes that can contribute to the decarboxylation step, other organisms may rely on a single, more specific α-keto acid decarboxylase. These differences in the enzymatic machinery and regulatory networks contribute to the diverse profiles of fusel alcohols produced by different microorganisms.

Microbial and Biotechnological Production of Isoamyl Alcohol

Strain Engineering for Enhanced Isoamyl Alcohol Production

The foundation of robust microbial production of this compound lies in the meticulous engineering of the host organism's genetic makeup. By manipulating native metabolic pathways and introducing novel functionalities, researchers have significantly boosted production titers.

Genetic Modifications in Saccharomyces cerevisiae for Overproduction

Saccharomyces cerevisiae, or baker's yeast, is a primary workhorse in industrial biotechnology and has been a focal point for this compound production research. Its inherent ability to produce small amounts of this compound through the Ehrlich pathway, as a byproduct of amino acid metabolism, provides a natural starting point for engineering efforts. researchgate.netnih.gov

Key genetic modifications in S. cerevisiae involve the overexpression of genes in the leucine (B10760876) biosynthetic and degradation pathways and the deletion of competing pathway genes. For instance, deleting the BAT2 gene, which is involved in the transamination of branched-chain amino acids, has been shown to decrease this compound production. nih.gov Conversely, deleting the CAN1 gene, which encodes an arginine permease, surprisingly led to a significant increase in this compound content, with one study reporting a rise to 609.71 mg/L, a 126.10% increase compared to the parent strain. nih.gov Similarly, deletion of GAT1, a global nitrogen regulator, also resulted in increased this compound levels. nih.gov

Further studies have identified other key gene targets. The deletion of ADH4, SER33, and GDH2 has been shown to impact the production of higher alcohols, with the deletion of ADH4 leading to a 21.003% decrease in this compound content in one engineered strain. frontiersin.org These findings highlight the complex regulatory network governing higher alcohol synthesis and provide a roadmap for targeted genetic interventions.

| Microorganism | Genetic Modification | Key Findings | This compound Titer (mg/L) | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Deletion of CAN1 gene | Increased this compound production by 126.10% | 609.71 | nih.gov |

| Saccharomyces cerevisiae | Deletion of GAT1 gene | Increased this compound production by 19.75% | 322.91 | nih.gov |

| Saccharomyces cerevisiae | Deletion of BAT2 gene | Decreased this compound production | N/A | nih.gov |

| Saccharomyces cerevisiae | Deletion of ADH4 gene | Decreased this compound content by 21.003% | N/A | frontiersin.org |

Engineering Other Microbial Hosts (e.g., E. coli, Zygosaccharomyces rouxii)

Beyond S. cerevisiae, other microorganisms have been engineered for this compound production. Escherichia coli is a popular choice due to its rapid growth and well-understood genetics. By introducing a synthetic pathway that hijacks the host's native amino acid metabolism, researchers have successfully produced this compound in E. coli. d-nb.info These pathways typically involve the conversion of 2-keto acids, intermediates in amino acid biosynthesis, into aldehydes and then alcohols. d-nb.info In some engineered E. coli strains, the addition of this compound to the culture medium has been shown to lead to the production of isoamyl acetate (B1210297), another valuable compound. nih.gov

Zygosaccharomyces rouxii, a yeast known for its role in the fermentation of high-salt foods like miso and soy sauce, naturally produces this compound, which contributes to the characteristic flavor of these products. nih.govmdpi.com Research has shown that mutants of Z. rouxii resistant to the leucine analog 5,5,5-trifluoro-DL-leucine can produce significantly higher levels of this compound. nih.gov One such mutant, M21-10, produced a threefold higher level of this compound compared to the wild-type strain. This was attributed to the elimination of feedback inhibition of α-isopropylmalate synthase, a key enzyme in leucine biosynthesis. nih.gov While genetic tools for the targeted manipulation of Z. rouxii are available, much of the enhancement in this compound production has been achieved through classical mutagenesis and selection. researchgate.net

| Microorganism | Engineering Strategy | Key Findings | Fold Increase in this compound | Reference |

|---|---|---|---|---|

| Zygosaccharomyces rouxii | Mutagenesis and selection for 5,5,5-trifluoro-DL-leucine resistance | Elimination of feedback inhibition of α-isopropylmalate synthase | 3-fold | nih.gov |

Strategies for Pathway Optimization (e.g., Chromosome-based Pathways, Transporter Engineering)

To improve the stability and efficiency of engineered metabolic pathways, researchers are moving beyond plasmid-based expression systems. Integrating the genes for the this compound production pathway directly into the chromosome of S. cerevisiae creates more stable strains suitable for industrial applications. researchgate.net One study successfully constructed a chromosome-based leucine biosynthetic pathway, which, when coupled with the Ehrlich degradation pathway, led to the production of this compound. researchgate.netresearchgate.net

Transporter engineering is another powerful strategy for enhancing the production of metabolites. By overexpressing specific transporter proteins, the movement of key intermediates across cellular compartments can be optimized. In the context of this compound production in S. cerevisiae, the mitochondrial 2-isopropylmalate (α-IPM) transporter, OAC1, has been a key target. researchgate.netresearchgate.net Overexpression of this transporter facilitates the movement of α-IPM, a precursor to leucine and subsequently this compound, from the mitochondria to the cytosol where the downstream pathway enzymes are located. This not only boosts the flux towards this compound but also reduces the formation of byproducts like isobutanol. researchgate.netresearchgate.net

Artificial Protein Scaffolding for Enhanced Production

A cutting-edge strategy to enhance metabolic flux and product specificity is the use of artificial protein scaffolds. These scaffolds are designed to bring enzymes in a metabolic pathway into close proximity, thereby facilitating substrate channeling and preventing the diffusion of intermediates into competing pathways.

In a notable study, an artificial protein scaffold was used in S. cerevisiae to co-localize dihydroxyacid dehydratase and α-isopropylmalate synthase, two key enzymes in the pathway leading to this compound. nih.govresearchgate.net This spatial organization of enzymes resulted in a more than twofold improvement in this compound production. The best-performing strain yielded 522.76 mg/L of this compound. nih.govresearchgate.net This approach is particularly valuable for pathways with promiscuous enzymes, as it can help to channel intermediates towards the desired product. nih.govresearchgate.net

| Strategy | Enzymes Co-localized | Microorganism | Improvement in this compound Production | Final Titer (mg/L) | Reference |

|---|---|---|---|---|---|

| Artificial Protein Scaffold | Dihydroxyacid dehydratase and α-isopropylmalate synthase | Saccharomyces cerevisiae | > 2-fold | 522.76 | nih.govresearchgate.net |

Bioprocess Development and Fermentation Technologies

Optimizing the conditions under which microbial fermentations are carried out is as crucial as engineering the microbial strains themselves. Factors such as temperature, pH, and nutrient availability can have a profound impact on cell growth and product formation.

Fermentation Conditions and Optimization

The production of this compound is highly sensitive to fermentation parameters. For S. cerevisiae, temperature plays a significant role. While some studies on the production of isoamyl acetate (derived from this compound) found higher final concentrations at 15°C, the production rate was faster at 25°C. nih.gov Other research suggests an optimal temperature of around 28°C and a pH of 5.0 for certain yeast strains producing isoamyl acetate. google.com

The pH of the fermentation medium is another critical factor. Studies have shown that a pH of 3.5 can lead to unsatisfactory fermentation performance in some cases, while higher pH values may be more favorable. researchgate.net Aeration also influences the production of higher alcohols. Semi-aerobic conditions have been found to be optimal for the production of isoamyl acetate in some yeasts, with both fully aerobic and anaerobic conditions leading to lower yields. nih.gov

Nitrogen availability is also a key consideration. The addition of nitrogen sources can impact the production of higher alcohols, with some studies showing an optimal initial nitrogen content of around 200 mg/L for this compound synthesis. frontiersin.org The presence of certain inhibitors, such as sulfur dioxide (SO₂), can also affect higher alcohol production, with one study finding the highest yield at an SO₂ concentration of 60 mg/L. frontiersin.org

| Parameter | Organism/Process | Optimal Condition/Observation | Impact on this compound/Acetate Production | Reference |

|---|---|---|---|---|

| Temperature | Williopsis saturnus var. saturnus | 15°C for max concentration, 25°C for max rate | Higher final concentration at 15°C, faster production at 25°C | nih.gov |

| Temperature | Yeast for isoamyl acetate production | 28°C | Optimal for high yield | google.com |

| pH | Yeast for isoamyl acetate production | 5.0 | Optimal for high yield | google.com |

| Aeration | Williopsis saturnus var. saturnus | Semi-aerobic | Maximum isoamyl acetate concentration | nih.gov |

| Initial Nitrogen | Saccharomyces cerevisiae | ~200 mg/L | Optimal for this compound synthesis | frontiersin.org |

| Initial SO₂ | Saccharomyces cerevisiae | 60 mg/L | Highest yield of higher alcohols | frontiersin.org |

Substrate Utilization and Raw Material Considerations

The economic viability of microbial this compound production is heavily dependent on the cost and availability of raw materials. Research has focused on utilizing inexpensive and abundant feedstocks, including industrial byproducts and specific amino acids that serve as direct precursors.

Molasses: A byproduct of the sugar industry, sugarcane molasses is a rich source of fermentable sugars. Studies have investigated its use in this compound production, analyzing how fermentation conditions like pH and nutrient supplementation affect the yield of this compound and other fusel alcohols. researchgate.netsciety.orgresearchgate.net For instance, in fermentations of 25 °Brix molasses must, the interplay between pH, refrigeration, and supplementation was shown to significantly influence the formation of both this compound and isobutanol. researchgate.netsciety.org The average production of fusel oil from sugarcane molasses is estimated at 2.5 liters for every 1000 liters of ethanol (B145695) produced. researchgate.net

Fusel Oil: This byproduct of ethanol distillation is a primary source of this compound, often containing 60% to 80% by volume. researchgate.netresearchgate.net Rather than being a substrate for microbial synthesis, fusel oil is typically subjected to separation processes like distillation to purify the this compound. researchgate.netresearchgate.netmak.ac.ugacs.org High-purity this compound (up to 99.7%) can be recovered from fusel oil, making it a valuable raw material for the chemical industry. researchgate.netmak.ac.ug Some studies have explored adding fusel oil to fermentation media to boost the production of derived esters, such as isoamyl acetate. cu.edu.tr

L-Leucine: This amino acid is a direct precursor to this compound through the Ehrlich pathway in yeast. mdpi.comtandfonline.com The addition of L-leucine to fermentation media can significantly increase the production of this compound. mdpi.com In Saccharomyces cerevisiae, L-leucine is converted to its corresponding α-keto acid, α-ketoisocaproate (KIC), which is then decarboxylated and reduced to form this compound. nih.govfrontiersin.org Genetic engineering strategies often target the L-leucine biosynthetic pathway to enhance this conversion. nih.govnih.gov For example, creating mutant yeast strains with an α-isopropylmalate synthase (IPMS) that is less sensitive to feedback inhibition by L-leucine has been shown to result in the overproduction of this compound. nih.govfrontiersin.org

Table 1: Research Findings on this compound Production from Various Substrates

| Microorganism/Process | Substrate/Precursor | Key Findings | Yield/Titer | Reference(s) |

|---|---|---|---|---|

| Saccharomyces cerevisiae (mutant strain) | L-leucine pathway intermediate (α-ketoisocaproate) | Mutant with desensitized α-isopropylmalate synthase overproduced this compound. | 2.3-fold more this compound than parent strain. | frontiersin.org |

| Saccharomyces cerevisiae | Sugarcane Molasses | Fermentation conditions (pH, refrigeration, supplementation) significantly impact this compound formation. | Not specified. | researchgate.netsciety.org |

| Distillation Process | Fusel Oil | High-purity this compound can be efficiently recovered. | 99.5% - 99.7% purity. | researchgate.netmak.ac.ugacs.org |

| Williopsis saturnus | Beet Molasses + Fusel Oil | Addition of 1% fusel oil increased isoamyl acetate (derived from this compound) production. | 354 mg/L isoamyl acetate. | cu.edu.tr |

| Engineered E. coli co-culture | Microalgae Hydrolysates | Produced a mix of fusel alcohols, with a significant fraction of isopentanols. | Not specified for this compound alone. | researchgate.net |

Integrated Bioreactor Systems and Aeration Control

The design and operation of bioreactors are critical for maximizing the efficiency of microbial this compound production. Key considerations include integrating product removal to alleviate toxicity and precisely controlling aeration to direct metabolic flux.

Integrated bioreactor systems often incorporate in situ product removal (ISPR) techniques, such as gas stripping, to continuously remove this compound from the fermentation broth. nih.gov This is crucial because this compound is toxic to host cells even at low concentrations, which can inhibit growth and productivity. nih.govmdpi.com For example, in a study using an engineered E. coli strain, integrating batch fermentation with gas stripping enabled the production of over 50 g/L of isobutanol, a closely related higher alcohol, demonstrating the effectiveness of ISPR. nih.gov

Aeration control is another vital parameter. The metabolic pathway for this compound production can be influenced by the availability of dissolved oxygen. In yeast, fusel alcohol production occurs via the Ehrlich pathway, which can operate under different oxygen conditions. oup.com Controlled aeration is essential for maintaining optimal cell health and enzymatic activity. For instance, in the production of isoamyl acetate from this compound by Pichia fermentans, a well-aerated bioreactor operating at specific airflow and agitation speeds was shown to increase production by nearly 2.5-fold compared to previously reported values. rmiq.orgresearchgate.net However, excessive aeration can also be detrimental. rmiq.org Therefore, maintaining dissolved oxygen at a specific level, for instance above 20% by controlling stirrer speed and airflow, is a common strategy in bioreactor studies. nih.govoup.com

Table 2: Bioreactor Parameters and Their Impact on Higher Alcohol/Ester Production

| Organism | Product | Bioreactor System | Aeration/Control Strategy | Key Outcome | Reference(s) |

|---|---|---|---|---|---|

| Pichia fermentans | Isoamyl Acetate | Stirred-tank bioreactor with n-decane cap | Controlled airflow (0.71 vvm) and agitation (168 rpm) | Achieved 2.138 g/L, a 2.5-fold increase. Excessive aeration was negative. | rmiq.org |

| Engineered E. coli | Isobutanol | 1-L stirred-tank bioreactor with gas stripping (ISPR) | Airflow at 1.2 vvm; DO maintained >20% | Overcame product toxicity, achieving >50 g/L isobutanol. | nih.gov |

| Saccharomyces cerevisiae | Fusel Alcohols | Multiple fermentor system | Air supplied at 20 h⁻¹, DO >25% | Characterized fusel alcohol production on non-fermentable carbon sources. | oup.com |

| Metschnikowia pulcherrima & S. cerevisiae | Ethanol (reduced) | Applikon MiniBio bioreactors | Compressed air sparged at 2.5-10 VVH | Aeration reduced ethanol yield while increasing other byproducts. | csic.es |

Challenges and Future Directions in Sustainable Biosynthesis

Despite progress, several challenges hinder the industrial-scale production of this compound. A primary obstacle is the inherent toxicity of this compound to microbial hosts, which limits the achievable titer in fermentations. mdpi.com Another significant challenge is the low catalytic efficiency and substrate specificity of the enzymes involved in the biosynthetic pathways. nih.gov In S. cerevisiae, for example, engineered pathways for this compound often lead to the co-production of significant amounts of isobutanol due to the broad substrate acceptance of Ehrlich pathway enzymes. nih.gov

Future research is directed at several key areas to overcome these limitations:

Metabolic Engineering and Synthetic Biology: Advanced genetic tools are being used to re-engineer microbial metabolic pathways for higher yield and specificity. yeastgenome.org One innovative approach involves creating artificial protein scaffolds to bring key enzymes in the biosynthetic pathway into close proximity, thereby channeling intermediates towards the desired product and reducing byproduct formation. nih.govresearchgate.net A study implementing this strategy saw a more than two-fold improvement in this compound production in yeast. nih.govresearchgate.net

Strain Development: There is a continued focus on identifying and engineering robust microbial strains that exhibit higher tolerance to this compound. mdpi.com Understanding the molecular mechanisms of alcohol toxicity is crucial for developing such strains. mdpi.com

Enzyme Engineering: Improving the catalytic efficiency and selectivity of key enzymes, such as alcohol acetyltransferases (AATs) for ester production or decarboxylases and dehydrogenases in the Ehrlich pathway, remains a major goal. nih.govnih.gov

Ultimately, the sustainable biosynthesis of this compound will likely rely on a holistic approach that combines feedstock diversification, advanced metabolic engineering of robust microorganisms, and integrated, optimized bioreactor process designs. osti.gov

Biological and Cellular Interactions of Isoamyl Alcohol

Effects of Isoamyl Alcohol on Microbial Physiology and Metabolism

This compound, a higher alcohol produced during fermentation, significantly influences the physiological and metabolic activities of microorganisms, especially yeast. Its presence can trigger a spectrum of cellular reactions, ranging from toxic effects to adaptive responses.

The toxicity of this compound towards yeast cells is a complex process that affects multiple vital cellular structures and pathways. This toxicity is a key limiting factor in the microbial production of this compound for applications like biofuels. researchgate.netresearchgate.net